molecular formula C10H11NO5 B1329946 2-Methyl-2-(2-nitrophenoxy)propanoic acid CAS No. 10514-62-2

2-Methyl-2-(2-nitrophenoxy)propanoic acid

Cat. No.: B1329946
CAS No.: 10514-62-2
M. Wt: 225.2 g/mol
InChI Key: ONPMYXAEDVOABR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol This compound is characterized by the presence of a nitrophenoxy group attached to a propanoic acid backbone

Scientific Research Applications

2-Methyl-2-(2-nitrophenoxy)propanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid typically involves the reaction of 2-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The hydrolysis step is usually carried out under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution and ester hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-nitrophenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of alcohols from the carboxylic acid group.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-nitrophenoxy)propanoic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para or meta counterparts, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-methyl-2-(2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMYXAEDVOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146984
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10514-62-2
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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